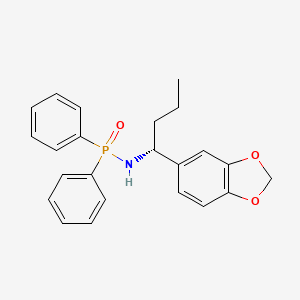
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine is a complex organic compound characterized by the presence of a benzodioxole ring, a diphenylphosphoryl group, and a butan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Diphenylphosphoryl Group: The diphenylphosphoryl group can be introduced via a phosphorylation reaction using diphenylphosphoryl chloride and a suitable base.
Attachment of the Butan-1-amine Moiety: The final step involves the coupling of the benzodioxole and diphenylphosphoryl intermediates with butan-1-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or phosphoryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or phosphoryl derivatives.
Scientific Research Applications
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine: shares structural similarities with other benzodioxole derivatives and diphenylphosphoryl compounds.
Benzodioxole Derivatives: Compounds containing the benzodioxole ring, such as safrole and piperonyl butoxide.
Diphenylphosphoryl Compounds: Compounds containing the diphenylphosphoryl group, such as diphenylphosphoryl azide.
Uniqueness
- The unique combination of the benzodioxole ring, diphenylphosphoryl group, and butan-1-amine moiety in this compound provides distinct chemical and biological properties.
- Its specific stereochemistry (1R) may confer unique interactions with molecular targets, differentiating it from other similar compounds.
Properties
CAS No. |
398453-29-7 |
|---|---|
Molecular Formula |
C23H24NO3P |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine |
InChI |
InChI=1S/C23H24NO3P/c1-2-9-21(18-14-15-22-23(16-18)27-17-26-22)24-28(25,19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-16,21H,2,9,17H2,1H3,(H,24,25)/t21-/m1/s1 |
InChI Key |
DXITXGWDDBOVOC-OAQYLSRUSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















